2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol
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Overview
Description
2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound features a p-tolyl group attached to the triazole ring and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click reaction.” This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced through a substitution reaction where a suitable p-tolyl halide reacts with the triazole intermediate.
Attachment of the Ethanol Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of p-tolyltriazolecarboxylic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of halogenated or nitrated p-tolyltriazole derivatives.
Scientific Research Applications
2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer properties.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies: It can be used as a probe to study biological processes involving triazole-containing compounds.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(p-tolyl)-1H-1,2,3-triazole: Lacks the ethanol moiety but shares the triazole and p-tolyl groups.
2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethanol: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)acetic acid: Contains an acetic acid moiety instead of ethanol.
Uniqueness
2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol is unique due to the combination of the p-tolyl group, triazole ring, and ethanol moiety. This combination imparts specific chemical and physical properties, making it suitable for diverse applications in medicinal chemistry, materials science, and biological studies.
Properties
IUPAC Name |
2-[1-(4-methylphenyl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9-2-4-11(5-3-9)14-8-10(6-7-15)12-13-14/h2-5,8,15H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXZLGAIEJVTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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